molecular formula C48H69N3O6 B141874 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione CAS No. 27676-62-6

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

Cat. No. B141874
CAS RN: 27676-62-6
M. Wt: 784.1 g/mol
InChI Key: VNQNXQYZMPJLQX-UHFFFAOYSA-N
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Description

The compound 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione is a highly substituted triazine derivative. It is characterized by the presence of sterically demanding groups attached to a triazine ring, which is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. The substituents in this case are 3,5-di-tert-butyl-4-hydroxybenzyl groups, which are known for their bulky nature and potential to influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of triazine derivatives can be complex due to the steric hindrance of substituents. However, efficient multi-step synthetic routes have been developed. For instance, the synthesis of a triazine ring with sterically flexible methylene linkers and coordinating substituents has been reported, which involves the generation of a highly reactive imidate hydrochloride salt that undergoes cyclotrimerization . Additionally, other methods for synthesizing substituted triazines include the treatment of ethoxycarbonylhydrazones with isocyanates followed by hydrolysis , and electrophilic addition and hydrolytic dissociation of hexahydro-1,3,5-triazine derivatives .

Molecular Structure Analysis

The molecular structure of substituted triazines can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the axial position of the tert-butyl group in hexahydro-1,3,5-triazacyclohexanes has been confirmed through X-ray single crystal structure analysis . Quantum chemistry calculations, along with spectroscopic methods, have also been used to study the structure of triazine derivatives, revealing that intramolecular hydrogen bonds may stabilize certain isomers .

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions due to their reactive sites. The synthesis of triazine derivatives often involves cyclotrimerization reactions, as well as electrophilic addition . The reactivity of these compounds can be further modified by the introduction of different substituents, which can lead to the formation of novel compounds with potential applications in various fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. For instance, the presence of long alkoxy chains can lead to the formation of liquid crystalline materials with hexagonal columnar mesophases, as characterized by polarizing microscopy and differential scanning calorimetry . The thermal behavior of these compounds can be studied using techniques like DSC/TGA to determine their stability and potential for use in high-temperature applications .

Scientific Research Applications

Antioxidant Properties and Synthesis

  • Antioxidant Applications : The compound has been investigated for its antioxidant properties, particularly in the context of polyolefins. Studies show that it can lose its antioxidative property due to oxidative transformation, impacting the oxidation of materials like tetralin and isotactic polypropylene (J. Lerchová & J. Pospíšil, 1974).

  • Synthesis Methods : Research has explored various methods for synthesizing related compounds with similar antioxidant properties. For example, a method involving the catalysis of mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol has been developed, offering cost-effective and high-yield industrial applications (吴成, 王华, 赵丽君 & 赵文军, 2011).

Structural and Thermal Properties

  • Molecular and Crystal Structure Analysis : Studies have analyzed the molecular and crystal structures of sterically hindered trisphenols similar to 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione. These analyses reveal unique properties like asymmetric conformations and the formation of intermolecular hydrogen bonds, which are significant for their antioxidant activity (I. Litvinov, S. Bukharov & F. A. Karamov, 2019).

Applications in Photochemical Systems

  • Photooxidation Studies : Research on photooxidation processes involving similar compounds demonstrates the formation of radicals under specific conditions, contributing to a deeper understanding of their behavior in photochemical systems (I. Shkrob, P. Felder & J. Wan, 1993).

Applications in Polymer Processing

  • Impact on Polypropylene Processing : Investigations into the mechanisms of antioxidative reactions during polypropylene processing have revealed insights into the oxidative degradation products and their influence on the material's properties (Von Jürgen Koch, 1971).

properties

IUPAC Name

1,3,5-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N3O6/c1-43(2,3)31-19-28(20-32(37(31)52)44(4,5)6)25-49-40(55)50(26-29-21-33(45(7,8)9)38(53)34(22-29)46(10,11)12)42(57)51(41(49)56)27-30-23-35(47(13,14)15)39(54)36(24-30)48(16,17)18/h19-24,52-54H,25-27H2,1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQNXQYZMPJLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027935
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
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Molecular Weight

784.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

CAS RN

27676-62-6
Record name Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
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Record name 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Record name TRIS(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL) ISOCYANURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
V Komolprasert, AB Bailey - Packaging for Nonthermal …, 2018 - Wiley Online Library
Ionizing radiation is a nonthermal process used to preserve food, potentially reduce the risk of foodborne outbreaks, prevent the spread of invasive pests, and delay or eliminate …
Number of citations: 2 onlinelibrary.wiley.com
F Akoueson - 2022 - theses.fr
à Littoral, dans le cadre de École doctorale Sciences, technologie et santé (Amiens), en partenariat avec Laboratoire de sécurité des aliments de Maisons-Alfort et de Boulogne-sur-Mer …
Number of citations: 3 www.theses.fr
尾崎麻子, 水口(深瀬)智晴, 岸映里, 山口之彦… - 日本食品化学学会 …, 2022 - jstage.jst.go.jp
As basic research for contributing to the determination of conformity with the Positive List (PL) system, chemical substances contained in plastic utensils, containers and packaging were …
Number of citations: 3 www.jstage.jst.go.jp

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